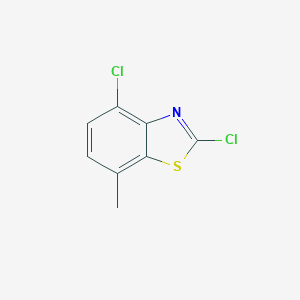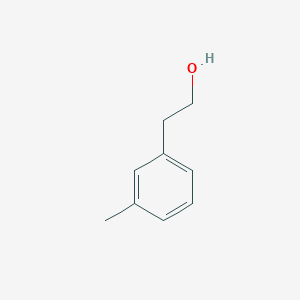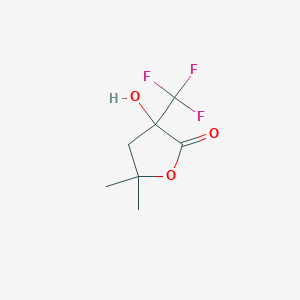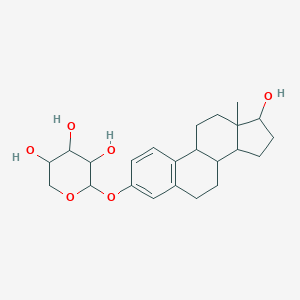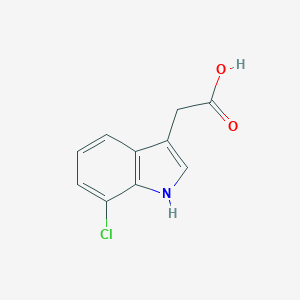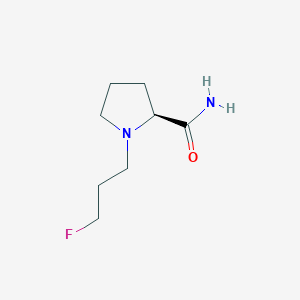
(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide, also known as (S)-3-Fluoro-α-PVP or (S)-3-Fluoro-α-Pyrrolidinopentiophenone, is a synthetic stimulant drug that belongs to the class of cathinones. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as α-PVP and MDPV. The compound has gained attention in recent years due to its potential use as a research chemical in scientific studies.
Mechanism Of Action
The exact mechanism of action of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for the stimulant and psychoactive effects of the drug.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause euphoria, increased alertness, and decreased appetite. However, the long-term effects of the drug on the brain and other organs are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide in lab experiments is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for studying the effects of cathinones on these neurotransmitter systems. However, one limitation is the lack of information on the long-term effects of the drug on the brain and other organs, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide. One area of interest is the development of new cathinone derivatives with improved pharmacological properties, such as increased potency or selectivity for certain neurotransmitter systems. Another area of interest is the study of the long-term effects of cathinones on the brain and other organs, which may have implications for the development of new treatments for drug addiction and other neurological disorders. Finally, there is a need for more research on the potential risks and benefits of using cathinones as research tools, including their safety and ethical considerations.
Synthesis Methods
The synthesis of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide involves the reaction of 3-fluoropropionyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant and psychoactive effects similar to other cathinones, which makes it a useful compound for studying the mechanisms of action of these drugs.
properties
IUPAC Name |
(2S)-1-(3-fluoropropyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6H2,(H2,10,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIXBWKRPICJL-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCF)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCF)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

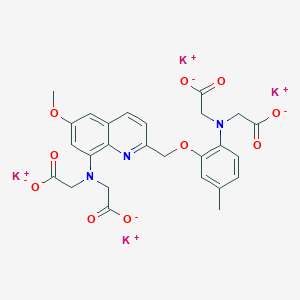
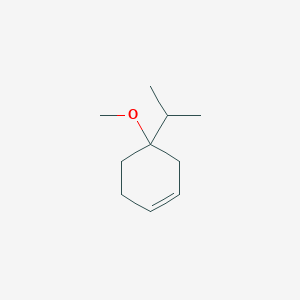
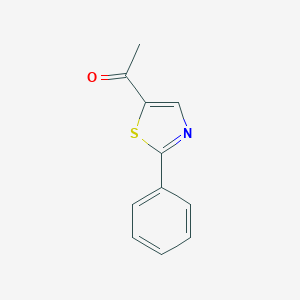
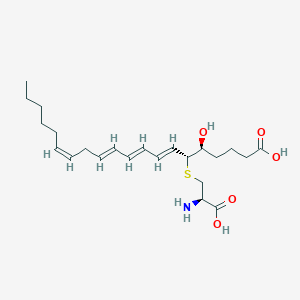
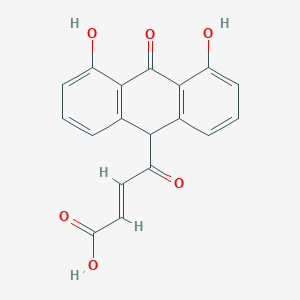
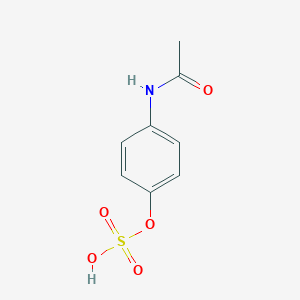
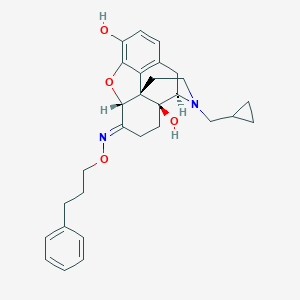
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
